7-Methylhypoxanthine

Descripción general

Descripción

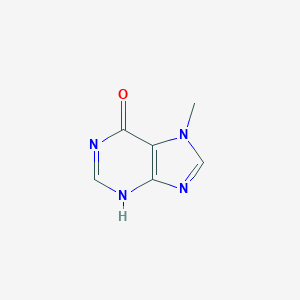

7-Methylhypoxanthine is a methylhypoxanthine that is hypoxanthine with the methyl group at position 7 . It is also known as heteroxanthine and is an active metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) .

Synthesis Analysis

Attempts to produce 7-methylxanthine through purely chemical methods of synthesis are faced with complicated chemical processes and/or the requirement of a variety of hazardous chemicals, resulting in low yields and racemic mixtures of products . A more efficient biosynthetic process for the production of 7-methylxanthine from caffeine has been established using a mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells .Molecular Structure Analysis

7-Methylhypoxanthine is a purine derivative with the chemical formula C6H6N4O . It is a part of purine metabolism and is a precursor of uric acid .Chemical Reactions Analysis

The methylation of 2-chloro-7-methylhypoxanthine in aqueous alkali forms, as well as 2-chloro-1,7-dimethylhypoxanthine, two isomers of this compound .Physical And Chemical Properties Analysis

The chemical properties of 7-Methylhypoxanthine include a chemical formula of C6H6N4O, a net charge of 0, and an average mass of 150.141 .Aplicaciones Científicas De Investigación

Biocatalytic Production

7-Methylxanthine is a high-value biochemical with limited natural availability . It has been produced through biocatalytic processes using engineered microbial cells . A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells has been used for this purpose . This process constitutes the most efficient method for the production of 7-methylxanthine from caffeine to date .

Treatment and Prevention of Myopia

7-Methylxanthine has been noted for its lack of toxicity and ability to treat and even prevent myopia progression .

Adenosine Receptor Antagonists

7-Methylxanthine and other caffeine derivatives are often noted for their ability to cross the blood-brain barrier and act as adenosine receptor antagonists . This makes them attractive as scaffolds for the synthesis of more complex compounds with more finely tuned medical applications .

Cancer Treatment

N-heterocyclic carbenes have been constructed from a variety of methylxanthines and have been reported to demonstrate selective toxicity towards certain cancer cell lines and not towards healthy cells .

Synthesis of More Complex Compounds

Two specific 7-methylxanthine derivatives clearly demonstrate the diversity and tunability achievable through the use of methylxanthines as scaffolds .

Chemical Synthesis

The methylation of 2-chloro-7-methylhypoxanthine in aqueous alkali forms, as well as 2-chloro-1,7-dimethylhypoxanthine, two isomers of this compound . These isomers were isolated and characterized as 2 chloro-3,7-dimethylhypoxanthine and 2 chloro-6-oxo-7, 9-dimethylpurine betaine .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMKYHLDADRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143419 | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7-Methylhypoxanthine | |

CAS RN |

1006-08-2 | |

| Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylhypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

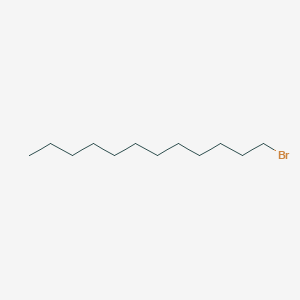

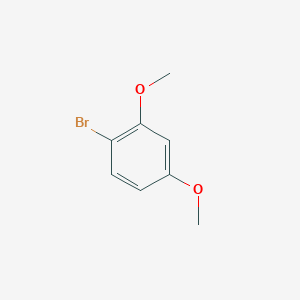

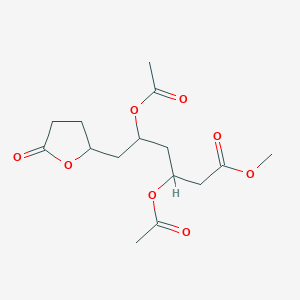

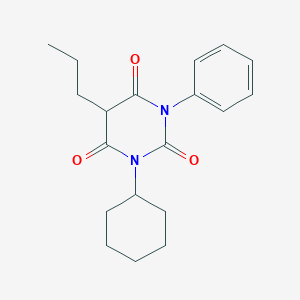

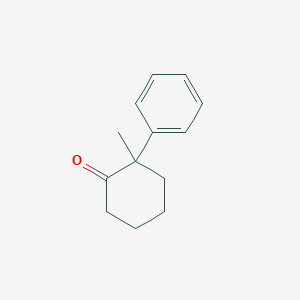

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)

![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)